molecular formula C8H8BrClO2S B1266580 p-Bromophenyl 2-chloroethyl sulfone CAS No. 26732-25-2

p-Bromophenyl 2-chloroethyl sulfone

Cat. No. B1266580
CAS RN: 26732-25-2
M. Wt: 283.57 g/mol
InChI Key: BSSDAMWQINGNMC-UHFFFAOYSA-N
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Description

P-Bromophenyl 2-chloroethyl sulfone is an organosulfur compound. It has the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol.


Synthesis Analysis

The synthesis of sulfones, including p-Bromophenyl 2-chloroethyl sulfone, involves various methods. Traditional methods include the synthesis of vinyl sulfones, olefin metathesis, conjugate reduction, and asymmetric dihydroxylation . The reaction of 2-bromo-thiophene with n-BuLi at −78 °C results in lithium–bromine exchange and nucleophilic attack by 2-lithiothiophene on BuBr; subsequent reaction with DABSO gives 5-butyl thiophenesulftnate in 68% yield .


Chemical Reactions Analysis

Sulfones, including p-Bromophenyl 2-chloroethyl sulfone, are known for their synthetic utility in organic chemistry. They easily participate in 1,4-addition reactions and cycloaddition reactions . Sulfones can also act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Scientific Research Applications

1. Antimicrobial Studies

  • Application Summary : p-Bromophenyl-dithiocarbamates and their metal complexes have been synthesized and studied for their antimicrobial properties .
  • Methods of Application : The synthesis involves the reaction of p-Bromophenyl-dithiocarbamates with various metal ions to form complexes. These complexes were then tested for their antimicrobial properties .
  • Results : The antibacterial studies revealed that these complexes, as well as the ligands, could serve as possible antibacterial agents against pathogens .

2. Toxicity Prediction

  • Application Summary : Quantitative Structure Activity Relationships (QSAR) methods have been used to predict the toxicity of various compounds, including breakdown products of Sulfur Mustard .
  • Methods of Application : QSAR models were used to estimate the lethal dose (LD50) values for a group of chemical warfare agents and their breakdown products .
  • Results : The QSAR analysis showed that the breakdown products of Sulfur Mustard are predicted to be less toxic than the parent compound .

3. Synthetic Intermediates

  • Application Summary : Sulfones, such as p-Bromophenyl 2-chloroethyl sulfone, are versatile synthetic intermediates in organic chemistry .
  • Methods of Application : The sulfone group can be employed as a temporary modulator of chemical reactivity .
  • Results : Molecules bearing a sulfone unit have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .

Safety And Hazards

The safety and hazards of p-Bromophenyl 2-chloroethyl sulfone are not explicitly mentioned in the search results .

properties

IUPAC Name

1-bromo-4-(2-chloroethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSDAMWQINGNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181243
Record name Sulfone, p-bromophenyl 2-chloroethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Bromophenyl 2-chloroethyl sulfone

CAS RN

26732-25-2
Record name Sulfone, p-bromophenyl 2-chloroethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026732252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Bromophenyl 2-chloroethyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfone, p-bromophenyl 2-chloroethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-[(2-chloroethyl)sulfonyl]benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCG5L9RB6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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